1-(4-Chlorobenzyl)pyrrolidine hydrochloride
Description
1-(4-Chlorobenzyl)pyrrolidine hydrochloride (CAS: 16912-02-0) is a pyrrolidine derivative featuring a 4-chlorobenzyl substituent and a hydrochloride salt. Pyrrolidine, a five-membered secondary amine, is modified here to enhance physicochemical properties, such as solubility and bioavailability, critical for pharmaceutical applications. The 4-chlorobenzyl group introduces steric and electronic effects that influence molecular interactions, making this compound a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAHHVVFIVSPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dechlorinated or modified pyrrolidine derivatives.
Scientific Research Applications
Chemistry
1-(4-Chlorobenzyl)pyrrolidine hydrochloride serves as a vital building block in organic synthesis. It is employed as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it versatile for synthesizing more complex organic molecules.
Biology
Research indicates that this compound exhibits potential biological activities, including:
Medicine
The compound is being explored for its therapeutic effects:
- Neurological Disorders : Preliminary research suggests that pyrrolidine derivatives may have implications in treating neurological conditions due to their ability to modulate neurotransmitter pathways .
- Analgesic Effects : There is ongoing investigation into its use as an analgesic, with some studies indicating pain-relieving properties .
Table 2: Biological Activities of Pyrrolidine Derivatives
| Activity Type | Example Compounds | Target Pathogens/Conditions |
|---|---|---|
| Antimicrobial | Pyrrolidine derivatives | Staphylococcus aureus, E. coli |
| Antiviral | Similar pyrrolidine compounds | Viral infections |
| Neurological Effects | Various pyrrolidines | Neurological disorders |
| Analgesic | Pyrrolidine-based compounds | Pain management |
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrrolidine derivatives:
- A study published in MDPI described the antibacterial activity of new pyrrolidine derivatives against multiple bacterial strains, indicating their potential as therapeutic agents .
- Research on piperidine derivatives has shown promise in cancer treatment, suggesting that similar structures like this compound could also yield effective anticancer agents through further modifications .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Chlorobenzyl-pyrrolidine Derivatives
- 1-(2-Chlorobenzyl)pyrrolidine (CAS: 72249-97-9) and 1-(3-Chlorobenzyl)pyrrolidine (CAS: 78064-92-3): These isomers differ in the chlorine substituent’s position on the benzyl ring. The para position minimizes steric hindrance, favoring planar molecular conformations .
Benzoyl vs. Benzyl Substituents
- 1-(4-Chlorobenzoyl)pyrrolidine (CAS: 17849-38-6): Replacing the benzyl group with a benzoyl (carbonyl-linked) moiety introduces an electron-withdrawing effect, altering electronic distribution. Benzoyl derivatives are more prone to hydrolysis, impacting their utility in prodrug design .
Piperidine vs. Pyrrolidine Core
- 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride (CAS: OMXX-280171-01):
This compound features a piperidine ring (six-membered) fused with a pyrrolopyrimidine group. The larger ring size increases conformational flexibility, while the 4-chlorobenzyl group retains its role in hydrophobic interactions. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to altered basicity and solubility compared to pyrrolidine analogues .
Alkyl Chain Modifications
- 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS: 57616-69-0):
Substituting the aromatic benzyl group with a chloropropyl chain increases lipophilicity and flexibility. The terminal chlorine on a flexible alkyl chain may enhance reactivity in nucleophilic substitutions, making this compound a versatile intermediate in alkylation reactions. However, reduced aromaticity diminishes π-π stacking interactions, critical in solid-state stability .
Functional Group Variations
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide (CAS: Structure reported in Acta Cryst. E67, o1792):
The carboxamide group introduces hydrogen-bonding capability, improving water solubility but reducing membrane permeability compared to the hydrochloride salt form. Crystal structure analysis reveals intermolecular N–H⋯O hydrogen bonds, influencing crystallization behavior and stability .
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
The hydrochloride salt form of the target compound enhances aqueous solubility, a critical factor for oral bioavailability. In contrast, free base analogues (e.g., 1-(4-chlorobenzyl)pyrrolidine) may require formulation adjustments to improve dissolution rates .
Biological Activity
1-(4-Chlorobenzyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
1. Antimicrobial Activity
Research has indicated that pyrrolidine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds with halogen substituents, such as chlorine at the para position, enhance antibacterial activity. For instance, this compound demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
2. Anticancer Activity
The compound's anticancer properties have also been explored. Studies involving various cancer cell lines revealed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . The structure-activity relationship suggests that the presence of the chlorobenzyl group is crucial for enhancing the compound's efficacy against cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics. The study concluded that the chlorinated substituent significantly contributed to the observed antimicrobial activity .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The findings highlighted its potential as an anticancer agent, showing selective toxicity that spares healthy cells while targeting malignant ones .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrolidine derivatives indicates that modifications at the benzyl position can significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances potency by improving receptor binding affinity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
